Melting Point Elevation vs. 3,6-Dibromo-9-phenyl-9H-carbazole Indicates Superior Thermal Stability
The 2,7-isomer exhibits a melting point of 179.0–183.0 °C, which is 15–19 °C higher than the 160–164 °C melting point reported for the 3,6-dibromo-9-phenyl-9H-carbazole isomer [1]. This higher melting point is a direct indicator of stronger intermolecular interactions and greater thermal stability, a critical parameter for materials intended for vacuum thermal evaporation (VTE) processing where thermal degradation during sublimation must be minimized.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 179.0–183.0 °C |
| Comparator Or Baseline | 3,6-Dibromo-9-phenyl-9H-carbazole: 160–164 °C |
| Quantified Difference | 15–19 °C higher for the 2,7-isomer |
| Conditions | Melting point determined by standard capillary method; data sourced from TCI (2,7-isomer) and Fisher Scientific/Thermo Scientific (3,6-isomer) |
Why This Matters
For OLED manufacturers using VTE, a higher melting point reduces the risk of premature thermal decomposition during device fabrication, leading to better film uniformity and device lifetime.
- [1] TCI America. (2025). 2,7-Dibromo-9-phenylcarbazole (Product Number: D4832). TCI Chemicals. Retrieved from https://stg.tcichemicals.com/US/en/p/D4832 View Source
